![molecular formula C7H6FNO B13617456 6-Fluoro-5-methylpyridine-2-carbaldehyde](/img/no-structure.png)
6-Fluoro-5-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative. The presence of a fluorine atom and an aldehyde group on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Vorbereitungsmethoden
The synthesis of 6-Fluoro-5-methylpyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of the Baltz-Schiemann reaction, which converts 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine, followed by oxidation to yield the desired aldehyde . Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
6-Fluoro-5-methylpyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-methylpyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism by which 6-Fluoro-5-methylpyridine-2-carbaldehyde exerts its effects is primarily through its interactions with molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to participate in various chemical reactions, while the aldehyde group allows for further functionalization. These interactions can influence biological pathways and molecular targets, making the compound valuable in research and development .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-5-methylpyridine-2-carbaldehyde can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Fluoro-6-methylpyridine-2-carbaldehyde: Similar structure but with different positioning of the fluorine and methyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H6FNO |
---|---|
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
6-fluoro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |
InChI-Schlüssel |
QIGAKAWAFCIOPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.